(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine
説明
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
(2-pyridin-3-ylpyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C10H10N4/c11-4-8-5-13-10(14-6-8)9-2-1-3-12-7-9/h1-3,5-7H,4,11H2 |
InChIキー |
NOQVIWWDGLEVQQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)CN |
製品の起源 |
United States |
Technical Guide: Synthesis, Characterization, and Applications of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine and Structurally Related Analogs
Abstract: This technical guide provides a comprehensive overview of the chemical scaffold based on a pyridinyl-pyrimidine core, with a primary focus on the synthesis, characterization, and application of key derivatives. While direct literature on (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine is sparse, this document will center on a closely related and industrially significant analog, 4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine (CAS 152460-10-1). This compound is a critical intermediate in the synthesis of the tyrosine kinase inhibitor, Imatinib. This guide will detail its nomenclature, physicochemical properties, synthetic routes, and its pivotal role in pharmaceutical development, offering valuable insights for researchers, chemists, and professionals in drug discovery.
Nomenclature and Chemical Identity
The precise molecule specified, (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine, is not extensively documented in public chemical databases. However, a structurally significant and well-documented analog is N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine . Due to its critical role as a precursor to a major pharmaceutical, this compound serves as an excellent proxy for understanding the chemistry of the pyridinyl-pyrimidine class.
IUPAC Name: 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine[1]
Common Synonyms:
-
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine[1][2]
-
Imatinib Amine[1]
-
Imatinib EP Impurity F[1]
Key Identifiers:
Chemical Structure Diagram
Caption: 2D Structure of 4-methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.
Physicochemical Properties
A summary of the key physical and chemical properties for this intermediate is crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Weight | 277.33 g/mol | [3] |
| Appearance | Light orange to yellow to green crystalline powder | [3] |
| Melting Point | 133 - 135 °C | [2] |
| Boiling Point (Est.) | 537.3 °C at 760 mmHg | [2] |
| Density (Est.) | 1.266 g/cm³ | [2] |
| Purity | ≥ 98% (HPLC) | [3] |
| Storage Conditions | Store at Room Temperature (RT) | [3] |
Synthesis and Manufacturing
The synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a well-established process, primarily documented in the context of Imatinib production. The core strategy involves the reduction of a nitro-group precursor.
Retrosynthetic Analysis & Rationale
The most direct synthetic route involves the reduction of the nitro-analogue, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This precursor is typically formed via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-4-(pyridin-3-yl)pyrimidine and 2-methyl-5-nitroaniline. The final reduction step is a critical transformation to install the key primary amine, which serves as the nucleophilic handle for the subsequent coupling step in the synthesis of Imatinib.
Detailed Experimental Protocol: Reduction of Nitro Precursor
This protocol is adapted from procedures reported in the literature for the synthesis of compound 2 from its nitro precursor 1 .[5]
Reaction: N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (1 ) → N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (2 )
Materials:
-
N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (1 ) (12 mmol, 3.69 g)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (50 mmol, 11.29 g)
-
Concentrated Hydrochloric Acid (HCl) (30 mL)
-
Ethanol (for recrystallization)
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, suspend stannous chloride dihydrate (11.29 g) in concentrated hydrochloric acid (30 mL).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: While maintaining the temperature at 0 °C, add the nitro-compound 1 (3.69 g) in portions to the vigorously stirred suspension. Causality Note: Portion-wise addition is critical to control the exotherm of the reduction reaction.
-
Reaction: Stir the reaction mixture vigorously for 6 hours at 0 °C.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup & Isolation: Upon completion, cool the mixture again to 0 °C. Filter the resulting precipitate and wash the solid thoroughly with diethyl ether.
-
Purification: Recrystallize the crude product from ethanol to yield the purified N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (2 ).
Synthesis Workflow Diagram
Caption: Workflow for the reduction of the nitro-precursor to the target amine.
Characterization and Quality Control
The identity and purity of the synthesized compound must be validated through standard analytical techniques.
-
FT-IR Spectroscopy: Expected to show characteristic peaks for N-H stretching (amine groups) around 3180 cm⁻¹ and aromatic C-H stretching around 3050 cm⁻¹.[5]
-
¹H NMR & ¹³C NMR: The spectra should be recorded to confirm the chemical structure, showing the correct number of protons and carbons with expected chemical shifts and splitting patterns.[6]
-
Mass Spectrometry: To confirm the molecular weight of the compound (277.33 g/mol ).
-
HPLC: To determine the purity of the final product, which should typically be ≥ 98%.[3]
Applications in Drug Development
The primary and most significant application of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine is its role as a key intermediate in the synthesis of Imatinib.[4]
Role as a Pharmaceutical Intermediate
Imatinib is a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The primary amine of the title compound serves as the key nucleophile that reacts with a derivatized benzoic acid chloride (specifically, 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride) in an amide coupling reaction to form the final Imatinib drug substance.
This compound is therefore not an active pharmaceutical ingredient (API) itself but a crucial building block. Its purity, consistent supply, and cost-effective synthesis are paramount for the economic viability of Imatinib manufacturing.[4]
Broader Significance of the Pyridinyl-Pyrimidine Scaffold
The pyrimidine ring is a privileged structure in medicinal chemistry, found in numerous biologically active molecules, including anticancer, anti-inflammatory, and antimicrobial agents.[7][8] The pyridine moiety often enhances water solubility and provides a key hydrogen bond acceptor, which can be critical for binding to biological targets like enzyme active sites.[3]
Derivatives of this core scaffold have been explored for a range of biological activities:
-
Anticancer Activity: Beyond Imatinib, other derivatives have been synthesized and tested against various cancer cell lines, showing potent cytotoxic activity.[6]
-
Antibacterial and Antifungal Activity: The heterocyclic nature of the scaffold lends itself to the development of novel antimicrobial agents.[6]
-
Enzyme Inhibition: The structure is valuable for creating inhibitors for various enzymes, particularly kinases, due to its ability to interact with the ATP-binding pocket.[3]
Mechanism of Action Pathway (Imatinib)
While the intermediate itself is not the active drug, its structure is integral to the final drug's mechanism. The diagram below illustrates the target of Imatinib.
Caption: Imatinib blocks the ATP binding site of the BCR-ABL kinase, inhibiting cell proliferation.
Conclusion
While the initially queried (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine is not a widely cited compound, the closely related intermediate N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine provides a powerful case study into the utility of the pyridinyl-pyrimidine scaffold. Its critical role in the synthesis of Imatinib highlights the industrial importance of heterocyclic chemistry. The synthetic protocols are robust, and the molecule's structure serves as a foundation for further exploration in medicinal chemistry, targeting a wide array of diseases from cancer to microbial infections. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and further innovate upon this valuable chemical entity.
References
- 2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine | 152460-10-1. (URL: )
- 2-(5-Amino-2-methylanilino)-4-(3-pyridyl)pyrimidine - Chem-Impex. (URL: )
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine CAS 152460-10-1. (URL: )
- N-(5-Amino-2-Methyl Phenyl)-4-(3-Pyridyl)
- Imatinib amine | C16H15N5 | CID 9965429 - PubChem. (URL: )
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (URL: )
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Pyridin-3-yl Pyrimidine Derivatives in Drug Discovery: From Scaffold to Clinic
An In-Depth Technical Guide
Executive Summary
The pyridin-3-yl pyrimidine framework has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the domain of kinase inhibitor design. Its unique structural and electronic properties enable potent and often selective interactions with the ATP-binding site of numerous kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the journey of pyridin-3-yl pyrimidine derivatives from fundamental synthetic chemistry to their biological evaluation and clinical potential. We will explore the causality behind synthetic strategies, dissect the mechanisms of action against key oncological targets such as BCR-ABL and CDKs, analyze structure-activity relationships (SAR) that drive potency and selectivity, and provide detailed, field-proven protocols for their preclinical evaluation.
The Pyridin-3-yl Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The pyrimidine ring is a fundamental building block in nature, forming the core of nucleobases like cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made the pyrimidine and its derivatives a cornerstone of medicinal chemistry.[3][4] When fused or linked with other aromatic systems, such as pyridine, the resulting scaffold gains structural rigidity and specific electronic properties that are highly advantageous for drug design.[5]
The pyridin-3-yl pyrimidine scaffold, specifically, has proven exceptionally effective as a "hinge-binding" motif in ATP-competitive kinase inhibitors.[6] Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, share a conserved ATP-binding pocket. A key feature of this pocket is the "hinge region," a short sequence of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP. The pyridin-3-yl pyrimidine core masterfully mimics this interaction. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the pyridine nitrogen can serve as an additional interaction point, anchoring the inhibitor within the active site and enabling potent inhibition of kinase activity.[6][7] This foundational interaction is the primary reason for the scaffold's prevalence and success in the development of targeted therapies.[8]
Synthetic Strategies: Constructing the Core
The construction of the pyridin-3-yl pyrimidine core is a critical first step in developing novel drug candidates. The choice of synthetic route is often dictated by the desired substitution patterns, which are later explored to optimize biological activity. Most synthetic approaches involve the condensation of a three-carbon component with an amidine-containing fragment.[9]
A prevalent and versatile method is the condensation of a substituted aminopyridine with a pyrimidine precursor. For instance, a common route involves the reaction of 3-aminopyridine derivatives with a 2-chloro- or 2-methylthio-substituted pyrimidine.
General Synthetic Workflow
The following workflow illustrates a common, multi-step synthesis to generate a library of diverse pyridin-3-yl pyrimidine derivatives. This approach allows for late-stage diversification, which is highly efficient for exploring structure-activity relationships.
Caption: General synthetic workflow for pyridin-3-yl pyrimidine derivatives.
Causality in Synthesis:
-
Step 1 & 2: The initial cyclization followed by halogenation (e.g., with phosphorus oxychloride) is a robust method to create an electrophilic pyrimidine ring. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, priming the scaffold for subsequent reactions.[9]
-
Step 3: The nucleophilic aromatic substitution (SNAr) with 3-aminopyridine is a key bond-forming step. The reaction is typically regioselective, with the C4 position of dichloropyrimidine being more reactive than the C2 position, allowing for controlled, stepwise additions.
-
Step 4: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are staples of modern medicinal chemistry. They are employed here for their reliability and tolerance of a wide range of functional groups, enabling the rapid synthesis of a large library of analogues with diverse substitutions for SAR studies.[10]
Key Biological Targets and Mechanism of Action
Pyridin-3-yl pyrimidine derivatives have shown inhibitory activity against a wide array of protein kinases implicated in cancer and other diseases.[11][12] Their mechanism of action is primarily ATP-competitive inhibition, where the molecule occupies the ATP-binding site, preventing the kinase from performing its catalytic function.
BCR-ABL Kinase in Chronic Myeloid Leukemia (CML)
One of the most significant targets for this class of compounds is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives Chronic Myeloid Leukemia (CML).[13] The first-generation TKI, Imatinib, validated BCR-ABL as a druggable target. However, the emergence of drug resistance, often through point mutations in the kinase domain (most notably the T315I "gatekeeper" mutation), has necessitated the development of next-generation inhibitors.[14][15]
Several series of pyridin-3-yl pyrimidines have been designed and evaluated as potent BCR-ABL inhibitors.[16] They form key hydrogen bonds with the hinge region of the ABL kinase domain and can be modified with various side chains to occupy adjacent hydrophobic pockets, enhancing potency and potentially overcoming resistance mutations.[16]
Caption: Simplified BCR-ABL signaling pathway and point of inhibition.
Cyclin-Dependent Kinases (CDKs) in Cell Cycle Regulation
CDKs are a family of kinases that control the progression of the cell cycle. Their dysregulation is a hallmark of cancer, leading to unchecked cellular proliferation.[17] The N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) scaffold has been identified as a potent core for developing CDK2 inhibitors.[18] Computational studies and in vitro assays have shown that these analogues effectively occupy the ATP pocket of CDK2, with specific derivatives inducing cell cycle arrest and apoptosis in cancer cell lines.[17][18] The binding affinity is heavily influenced by the substituents on the core structure, which can form additional interactions with active site residues.[17]
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to optimizing a lead compound into a drug candidate. For the pyridin-3-yl pyrimidine scaffold, research has focused on modifying various positions to enhance potency, improve selectivity, and fine-tune pharmacokinetic properties.
Caption: Key points for SAR modification on the pyridin-3-yl pyrimidine scaffold.
| Position | Modification | Observed Effect on Activity | Reference |
| Pyrimidine C2 | Introduction of various amine side chains | Significantly impacts kinase selectivity and potency. Often connects to a solubilizing group. | [19][20] |
| Pyrimidine C4 | N-linkage to the pyridin-3-yl group | Essential for hinge-binding. Substitutions on the pyridine ring are critical. | [18] |
| Aniline Ring (at C2) | Halogen (F, Cl, Br) substitution | Potently increases inhibitory activity against BCR-ABL kinase.[16] | [16] |
| Aniline Ring (at C2) | Methoxy or other H-bond donors/acceptors | Can be used to tune selectivity against different kinases and improve solubility. | [7] |
Preclinical Evaluation: Key Experimental Protocols
Evaluating the efficacy and mechanism of action of novel compounds requires robust and reproducible assays. Here we provide self-validating, step-by-step protocols for two fundamental assays in kinase inhibitor discovery.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the concentration at which a compound inhibits 50% of the target kinase activity (IC50 value). This protocol is based on the principle of measuring the amount of ATP remaining after a kinase reaction.
Materials:
-
Recombinant human kinase (e.g., ABL1, CDK2)
-
Kinase-specific substrate peptide
-
Kinase buffer (e.g., Kinase-Glo® Max Buffer)
-
ATP solution at 2x final concentration
-
Test compounds serially diluted in DMSO, then in kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 10 mM.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
Kinase Reaction Initiation:
-
Prepare a 2x enzyme/substrate mix in kinase buffer.
-
Prepare a 2x ATP solution in kinase buffer.
-
Add 2.5 µL of the 2x ATP solution to all wells.
-
To initiate the reaction, add 5 µL of the 2x enzyme/substrate mix to all wells except the 100% inhibition controls. Add 5 µL of buffer to these wells instead. The final volume is 10 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.
-
Reaction Termination & ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells. This reagent contains luciferase, which will convert the newly generated ADP back to ATP and produce a luminescent signal.
-
Data Acquisition: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol: Cell-Based Antiproliferative Assay (MTT Assay)
Objective: To measure the cytotoxic or cytostatic effect of a compound on a cancer cell line and determine its 50% growth inhibition concentration (GI50).
Materials:
-
Cancer cell line (e.g., K562 for CML, MCF-7 for breast cancer)[13]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds serially diluted in culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette, incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
-
Compound Addition: Add 100 µL of medium containing the test compound at 2x the final desired concentration. Create a serial dilution to test a range of concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability versus the log of the compound concentration and use non-linear regression to calculate the GI50 value.
Data Presentation: Representative Compounds
The following table summarizes the biological activity of selected pyridin-3-yl pyrimidine derivatives from the literature to illustrate the potency achieved with this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference |
| A2 | BCR-ABL | 3.2 | K562 | 21 | [16] |
| A8 | BCR-ABL | 2.5 | K562 | 18 | [16] |
| A9 | BCR-ABL | 2.8 | K562 | 19 | [16] |
| NPPA3 | CDK2 | Not Reported | MCF-7 | 6,840 | [18] |
| HG-7-85-01 | T315I BCR-ABL | 17 | Ba/F3 T315I | 60 | [14] |
Future Perspectives and Conclusion
The pyridin-3-yl pyrimidine scaffold remains a highly valuable and versatile platform in drug discovery. While it has led to numerous potent kinase inhibitors in preclinical development, challenges remain. A key focus for future research will be on designing inhibitors with improved selectivity profiles to minimize off-target effects and associated toxicities.[21] The issue of acquired drug resistance also continues to be a major hurdle.[22] Strategies to overcome this include the development of covalent or allosteric inhibitors that utilize the same core scaffold but employ a different mechanism of action.[15][23]
Furthermore, the application of computational methods, such as deep learning and scaffold hopping algorithms, will accelerate the discovery of novel derivatives with optimized properties.[24] These approaches can explore a vast chemical space to identify new substitution patterns that enhance potency against resistant mutants or entirely new kinase targets.
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N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. [Link]
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Design, Synthesis and Biological Evaluation of Novel Selective PI3Kδ Inhibitors Containing Pyridopyrimidine Scaffold. (n.d.). Taylor & Francis. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. [Link]
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- 1. scispace.com [scispace.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. View of A Study on the Biological and Medicinal Significance of Pyrimidines and Related Heterocycles | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsat.org [ijsat.org]
- 7. researchgate.net [researchgate.net]
- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bu.edu.eg [bu.edu.eg]
- 10. researchgate.net [researchgate.net]
- 11. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 14. ashpublications.org [ashpublications.org]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. eurekaselect.com [eurekaselect.com]
- 21. mdpi.com [mdpi.com]
- 22. The background, discovery and clinical development of BCR-ABL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Evaluating the Antibacterial Activity of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action.[1] Pyrimidine-containing compounds have emerged as a promising class of antibacterial agents due to their diverse biological activities and the versatility of the pyrimidine core for chemical modification.[2][3][4] The ease of functionalization of the pyrimidine structure allows for the creation of extensive compound libraries, making it a "privileged structure" in the search for new antibacterial candidates.[2] This guide focuses on a specific subclass, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine derivatives, outlining their potential and providing detailed protocols for the comprehensive evaluation of their antibacterial efficacy and safety profile.
The strategic combination of the pyrimidine and pyridine rings in this scaffold is deliberate. The pyrimidine ring is a fundamental component in many biological molecules and approved drugs, while the pyridine moiety is also a common feature in bioactive compounds.[2][5] The methanamine linker at the 5-position of the pyrimidine ring offers a key point for diversification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. This document provides a framework for researchers, scientists, and drug development professionals to systematically investigate these derivatives, from initial screening to preliminary safety assessment.
Proposed Mechanism of Action: A Multifaceted Approach
While the precise mechanism for this specific class of derivatives is under investigation, the broader family of pyrimidine-based antibacterials is known to act through various mechanisms. These can include the inhibition of essential bacterial enzymes like dihydrofolate reductase (DHFR) or interference with cell division processes by targeting proteins such as FtsZ.[2] The presence of the pyridinyl and pyrimidine rings suggests potential interactions with bacterial DNA gyrase and topoisomerase IV, similar to other heterocyclic antibacterial agents.[6]
Experimental Workflows and Protocols
A systematic evaluation of novel antibacterial candidates involves a multi-step process, beginning with the synthesis of the compounds, followed by a cascade of in vitro assays to determine their spectrum of activity, potency, and potential toxicity.
Synthesis of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine Derivatives
The synthesis of the title compounds can be achieved through a multi-step synthetic route. A representative pathway is outlined below. While specific reaction conditions may vary depending on the desired substituents, the general approach provides a robust framework for generating a library of derivatives for screening.[7][8][9]
Caption: Representative synthetic workflow for generating a library of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine derivatives.
In Vitro Antibacterial Activity Screening
The initial assessment of antibacterial activity is crucial for identifying promising lead compounds. A variety of methods can be employed for this purpose, with the broth microdilution method being the gold standard for determining the Minimum Inhibitory Concentration (MIC).[10][11]
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12]
Materials:
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth media[13]
-
Sterile 96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm, OD₆₀₀)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[11]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound.
-
Perform a two-fold serial dilution of each compound in MHB directly in the 96-well plate to obtain a range of concentrations.[14]
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Preliminary Cytotoxicity Assessment
It is imperative to evaluate the potential toxicity of novel antibacterial compounds to mammalian cells to ensure their therapeutic potential.[15] Cytotoxicity assays are essential for establishing a preliminary safety profile.[16][17]
The MTT assay is a colorimetric method that assesses cell metabolic activity, which is an indicator of cell viability.[16]
Materials:
-
Mammalian cell line (e.g., Vero, HEK293)[18]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Sterile 96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate for 24-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting a dose-response curve.
-
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation and Interpretation
The results from the antibacterial and cytotoxicity assays should be tabulated for clear comparison and interpretation. The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of a compound and is calculated as the ratio of the IC₅₀ in a mammalian cell line to the MIC against the target bacteria. A higher SI value is desirable as it indicates greater selectivity for the bacterial target over host cells.[19]
Table 1: Representative Antibacterial Activity and Cytotoxicity Data for (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | IC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (S. aureus) |
| Derivative 1 | -H | 32 | 64 | >128 | >4 |
| Derivative 2 | -CH₃ | 16 | 32 | >128 | >8 |
| Derivative 3 | -C₂H₅ | 8 | 16 | 100 | 12.5 |
| Derivative 4 | -Phenyl | 4 | 8 | 50 | 12.5 |
| Ampicillin | N/A | 2 | 8 | >256 | >128 |
| Ciprofloxacin | N/A | 0.5 | 0.25 | >100 | >200 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The protocols and workflows detailed in this guide provide a comprehensive framework for the initial evaluation of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine derivatives as potential antibacterial agents. Promising candidates identified through this screening cascade, characterized by low MIC values and high selectivity indices, should be advanced for further studies. These would include the determination of the minimum bactericidal concentration (MBC), time-kill kinetics, and mechanism of action studies to elucidate their specific molecular targets. Ultimately, in vivo efficacy and safety studies in animal models will be necessary to fully assess their therapeutic potential. The systematic application of these methodologies will facilitate the identification of novel and effective antibacterial agents to combat the growing threat of antibiotic resistance.
References
- A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmacy and Pharmaceutical Sciences. 2021.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Methods for in vitro evaluating antimicrobial activity: A review. Planta Medica. 2017.
-
Hielscher Ultrasonics. Minimum Inhibitory Concentration (MIC) Assay Protocol. Available from: [Link]
- Pati US, Kurade NP. Antibacterial screening methods for evaluation of natural products.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Antimicrobial Susceptibility Testing. Methods in Molecular Biology. 2021.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. 2023.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. 2020.
-
IBT Bioservices. IBT Bioservices Guide to In Vitro Antibacterial Testing. Available from: [Link]
- Heterocyclic pyrimidine derivatives as promising antibacterial agents. European Journal of Medicinal Chemistry. 2023.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. International Journal of Molecular Sciences. 2021.
-
Minimum Inhibitory Concentration. LITFL. 2020. Available from: [Link]
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. Archiv der Pharmazie. 2021.
-
Heterocyclic pyrimidine derivatives as promising antibacterial agents. PubMed. 2023. Available from: [Link]
- An Evaluation of the Antibacterial and Cytotoxic Activities of Essential Oils and Their Emulsions Against Nosocomial P
- Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex. Frontiers in Microbiology. 2025.
-
Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. JoVE. 2022. Available from: [Link]
- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. 2023.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)
- Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. Molecules. 2020.
- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021.
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Journal of the Serbian Chemical Society. 2014.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. 2022.
- Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine. Molecules. 2023.
- Synthesis and characterization of antibacterial 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives. Medicinal Chemistry Research. 2013.
- ChemInform Abstract: Synthesis of 2- and 3-Pyridinyl(aryl)methanones.
Sources
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Heterocyclic pyrimidine derivatives as promising antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Evaluation of the cytotoxicity and antibacterial activity of a synthetic tunicamycin derivative against Mycobacterium avium complex [frontiersin.org]
Application Note: NMR Spectroscopy of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine
Executive Summary
This Application Note provides a comprehensive protocol for the structural characterization of (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine . This molecule represents a critical "bi-heteroaryl" scaffold frequently utilized in kinase inhibitor discovery (e.g., Imatinib analogs) and fragment-based drug design (FBDD).
Characterizing this compound presents specific challenges due to the presence of four nitrogen atoms, which induce significant solvent-dependent chemical shift variations and pH-sensitive proton exchange. This guide outlines a self-validating assignment strategy using 1D
Molecular Structure & Spin System Analysis[1]
Before acquisition, the spin system must be theoretically deconstructed to anticipate signal multiplicity and location.
Structural Diagram & Numbering
The molecule consists of two aromatic domains connected by a C-C single bond and an aliphatic amine tail.
Theoretical Spin Systems
-
System A (Pyridine): An ABCD spin system (4 distinct protons).
-
H2': Singlet-like (long-range coupling only). Most deshielded due to flanking Nitrogens.
-
H6': Doublet (
Hz). -
H4': Doublet of triplets (
Hz).[1] -
H5': Doublet of doublets (
Hz).
-
-
System B (Pyrimidine): An A
spin system (2 equivalent protons).-
H4/H6: Singlet (
). Due to rapid rotation around the C3'-C2 bond, these protons appear equivalent in solution NMR at room temperature.
-
-
System C (Aliphatic):
-
CH
: Singlet ( ). May appear as a doublet if NH exchange is slow. -
NH
: Broad singlet ( ). Chemical shift is highly concentration/temperature dependent.
-
Experimental Protocols
Sample Preparation
Proper solvent selection is critical for this compound. Chloroform-d (
Recommended Solvent: Dimethyl sulfoxide-d6 (
-
Concentration: 5–10 mg in 600
L. -
Additive (Optional): If the amine peak is too broad, add 1-2
L of to collapse the coupling (simplifying the CH to a sharp singlet) or run at 315 K to sharpen the exchangeable signal.
Acquisition Parameters (600 MHz Base Frequency)
| Experiment | Pulse Seq | Scans (NS) | TD (Points) | Spectral Width (ppm) | Purpose |
| zg30 | 16 | 64k | -2 to 14 | Quantitation & Integration | |
| zgpg30 | 1024 | 64k | -10 to 220 | Carbon counting | |
| COSY | cosygpppqf | 8 | 2k x 256 | Standard | Pyridine spin system trace |
| HSQC | hsqcedetgpsisp | 8 | 2k x 256 | C-H connectivity (Multiplicity edited) | |
| HMBC | hmbcgplpndqf | 16 | 4k x 512 | CRITICAL: Linking the two rings |
Data Interpretation & Assignment Guide
The following values are diagnostic ranges derived from substituent chemical shift additivity rules (SCS) and analogous bi-heteroaryl systems [1, 2].
Diagnostic H NMR Resonances (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Interpretation Logic | |
| Pyridine H2' | Ar-H | 9.20 – 9.45 | d/s | Deshielded by Pyridine N and Pyrimidine ring current. | |
| Pyrimidine H4/H6 | Ar-H | 8.80 – 9.00 | s (2H) | - | Equivalent due to symmetry. Highly deshielded by N1/N3. |
| Pyridine H6' | Ar-H | 8.60 – 8.75 | dd | Alpha to Nitrogen. | |
| Pyridine H4' | Ar-H | 8.35 – 8.50 | dt | Para to Nitrogen. | |
| Pyridine H5' | Ar-H | 7.50 – 7.65 | dd | Meta to Nitrogen (most shielded aromatic). | |
| Linker CH | Alkyl | 3.75 – 3.90 | s | - | Benzylic-like shift. |
| Amine NH | Exch | 1.50 – 3.50 | br s | - | Highly variable; disappears with |
Critical 2D Correlations (Self-Validation)
To confirm the structure, you must verify the linkage between the two rings.
-
HMBC Key Correlation: Look for a cross-peak between Pyridine H2' and Pyrimidine C2 .
-
HMBC Key Correlation: Look for a cross-peak between Pyrimidine H4/H6 and the Linker CH
carbon .
Assignment Workflow Visualization
The following flowchart illustrates the logic path for assigning this specific molecule, handling the ambiguity of the two aromatic rings.
Troubleshooting & Advanced Considerations
The "Missing" Amine Proton
In "wet" DMSO or acidic conditions, the NH
-
Solution: Dry the sample over K
CO before dissolving in fresh anhydrous DMSO-d6.
Salt Formation
If the sample was isolated as a hydrochloride salt (common for amines):
-
Effect: The CH
will shift downfield (~4.1 ppm) and the NH will appear as NH (~8.0+ ppm broad). -
Correction: Add 1 equivalent of NaOD or DBU to the NMR tube to generate the free base in situ for comparison with standard data.
Aggregation
Planar heteroaromatic systems can stack (
-
Validation: If peaks are broad or shifts are anomalous, perform a serial dilution (e.g., 10 mg/mL
1 mg/mL). If shifts change by >0.05 ppm, aggregation is occurring.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for substituent chemical shift additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Recommended for checking pyridine/pyrimidine fragment shifts).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Excellent resource for heteroaromatic coupling constants).
Sources
(2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine solubility issues and solutions
Topic: Solubility Optimization, Handling, and Troubleshooting
Ticket ID: CHEM-SUP-2024-PYR Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Executive Summary & Chemical Context
Compound Identity: (2-(Pyridin-3-yl)pyrimidin-5-yl)methanamine Chemical Class: Bi-heteroaryl primary amine.[1][2] Key Structural Features:
-
Biaryl Core: A flat, electron-deficient pyrimidine ring linked to a pyridine ring.[1][2] This creates significant
- stacking potential, leading to poor solubility in non-polar solvents and water.[1] -
Methanamine Tail: A primary aliphatic amine (
) attached at the C5 position.[1] This is the primary basic center (pKangcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> 9.0–9.[1]5) and a nucleophile.[1][2] -
Pyridine Nitrogen: A secondary basic center (pKa
5.2).[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
The Core Challenge: Researchers often report this compound as "insoluble in everything" or "oiling out."[1][2] This is rarely true insolubility; rather, it is a conflict between the lipophilic aromatic stacking (requiring organic solvents) and the polar amine/salt interactions (requiring protic solvents).[2]
The Solubility Matrix
Use this table to select the correct solvent system based on your experimental goal.
| Solvent System | Solubility Rating | Application | Notes |
| DMSO | Excellent | Stock Solutions, Bio-assays | Best Choice. Dissolves free base and salts.[1][2] Avoid for workups due to high boiling point.[1][2] |
| DMF | Good | Reactions (S | Good alternative to DMSO.[1] Easier to remove than DMSO.[1][2] |
| Methanol (MeOH) | Moderate | Transfer, NMR | Good for free base.[1] Salts may require heating.[1][2] |
| Water (Neutral) | Poor | Avoid | The free base will precipitate or form a gummy hydrate.[1][2] |
| Water (Acidic, pH < 4) | Excellent | Aqueous Workup | Protonation of the amine and pyridine disrupts stacking, forcing solvation.[2] |
| Dichloromethane (DCM) | Moderate | Extraction | Dissolves the free base but not the salt.[1] Use 5-10% MeOH in DCM to improve solubility.[1][2] |
| Diethyl Ether / Hexanes | Insoluble | Trituration / Precipitation | Use these to crash the product out of reaction mixtures.[1][2] |
Diagnostic & Troubleshooting Guide (Q&A)
Issue 1: "My compound turned into a sticky gum/oil during drying."
Diagnosis: You likely have the free base form, which has absorbed atmospheric CO
-
Why? The lattice energy of the crystal salt is higher than the amorphous free base, forcing it into a solid state.[2]
-
Protocol: Dissolve the gum in a minimal amount of MeOH/DCM (1:1). Add 4M HCl in Dioxane (2.5 equivalents).[1][2] Dilute with Et
O until cloudy. Sonicate.[1] A white/yellow solid should precipitate.[1][2]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Issue 2: "The NMR spectrum in CDCl shows broad, missing, or doubled peaks."
Diagnosis: Aggregation. The flat heteroaromatic rings stack in non-polar solvents like chloroform.[2] The amine protons may also be exchanging rapidly.[1][2]
The Fix: Switch to DMSO-
-
Mechanism: TFA protonates the nitrogens.[1][2] The resulting positive charges repel each other, breaking the
-stacking aggregates and sharpening the peaks.ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Issue 3: "I cannot extract the compound from the aqueous layer."
Diagnosis: pH Mismatch. The molecule has multiple basic nitrogens.[1][2] If the aqueous layer is neutral (pH 7), the pyridine is uncharged, but the primary amine might still be partially protonated or forming water-soluble H-bond networks.[1][2] The Fix: The "Salting-Out" Base Extraction.[1][2]
-
Adjust aqueous pH to >12 using NaOH (ensure full deprotonation).[1][2]
-
Extract with DCM:Isopropanol (3:1) , not just pure DCM. The alcohol helps pull the polar amine into the organic phase.[1]
Visual Troubleshooting Logic
The following decision tree guides you through the standard workflow for handling this compound.
Caption: Decision matrix for solvent selection and troubleshooting physical state issues.
Standardized Protocols
Protocol A: The "Golden" Stock Solution (for Biology)
Use this to ensure long-term stability and prevent precipitation in media.[1][2]
-
Weigh: 10 mg of the compound (preferably HCl salt).
-
Solvent: Add 1.0 mL of anhydrous DMSO.
-
Sonicate: Sonicate at 40°C for 5 minutes. Visual clarity is insufficient; look for the "swirling" Schlieren lines to disappear.
-
Storage: Aliquot into amber vials. Store at -20°C. Avoid repeated freeze-thaw cycles which induce micro-precipitation.[1][2]
Protocol B: Controlled Free-Basing (for Synthesis)
Use this when the HCl salt must be converted to the free base for a nucleophilic reaction.[1][2]
-
Add MP-Carbonate resin (solid supported base) or Amberlyst A21 (weakly basic resin).[1][2]
-
Shake for 30 minutes.
-
Evaporate the MeOH immediately and use the residue directly.[1][2]
References
-
Heterocyclic Amine Solubility
-
Synthesis of Pyridyl-Pyrimidines
-
Context: Synthesis and handling of 2-(pyridin-3-yl)pyrimidine derivatives often involve Suzuki coupling followed by deprotection, requiring specific solubility handling.[1][2]
-
Source: Luo, H., et al. (2023).[2] "Synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives." Frontiers in Chemistry.
-
-
Handling of Polar Intermediates
-
pKa Estimation of Heterocycles
Sources
Technical Support Center: Overcoming Poor Solubility of Pyyridinylpyrimidine Compounds in vitro
Understanding the Challenge: Why Pyridinylpyrimidine Solubility is a Hurdle
Pyridinylpyrimidine derivatives are a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. However, their often planar, aromatic, and lipophilic nature frequently leads to poor aqueous solubility. This is not merely an inconvenience; it is a significant bottleneck in early-stage drug discovery that can lead to:
-
Underestimation of Potency: If a compound precipitates in an assay, its effective concentration at the target site is unknown, leading to inaccurate IC50/EC50 values.[1]
-
Assay Artifacts and False Negatives: Compound precipitation can interfere with assay readouts, such as light scattering in absorbance or fluorescence-based assays, and can also lead to non-specific cytotoxicity.[2][3][4]
-
Poor in vitro-in vivo Correlation (IVIVC): Solubility and absorption are intrinsically linked.[5] An in vitro assay that doesn't accurately reflect the compound's behavior in a physiological setting can be misleading.
The core of the problem often lies in the high crystal lattice energy of these compounds, which must be overcome by favorable interactions with the solvent (water).[6] For many pyridinylpyrimidine derivatives, the energy required to break apart the crystal structure is greater than the energy gained from hydration, resulting in low solubility.
Troubleshooting Guide: A Phased Approach to Solubilization
This guide provides a systematic, question-and-answer-based approach to tackling solubility issues with pyridinylpyrimidine compounds in your in vitro experiments.
Phase 1: Initial Dissolution & Stock Preparation
Q1: My pyridinylpyrimidine compound won't dissolve in my aqueous buffer, even at low concentrations. What is the first thing I should try?
A1: Start with an organic stock solution and assess the need for pH modification.
Most researchers begin by preparing a concentrated stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[7] However, the properties of the pyridinylpyrimidine core suggest that pH can be a powerful initial tool.
-
The "Why": The pyridine and pyrimidine rings contain nitrogen atoms that are weakly basic.[8] At a pH below their pKa, these nitrogens can become protonated, creating a positive charge on the molecule. This charge significantly enhances interactions with polar water molecules, thereby increasing solubility.[9] The solubility of many compounds is strongly dependent on the pH of the solution.[9]
-
Actionable Protocol:
-
Determine the pKa: If the pKa of your compound is unknown, use computational tools or experimental methods to estimate it.
-
Initial Test: Attempt to dissolve the compound in a buffer with a pH 1-2 units below the lowest basic pKa.
-
Systematic Approach: Create a pH-solubility profile by attempting to dissolve a fixed amount of your compound in a series of buffers across a relevant pH range (e.g., pH 4.0 to 7.4). Be mindful that the chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity).[8]
-
Q2: I've prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A2: This is a classic "solvent-shift" precipitation problem. Your options are to use co-solvents or reduce the final DMSO concentration.
-
The "Why": Your compound is highly soluble in 100% DMSO but becomes supersaturated and crashes out when the solvent environment abruptly changes to a highly aqueous one. The final concentration of the organic solvent in your assay is critical.[7]
-
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: The most common reason for this is too high a final concentration of the compound relative to its aqueous solubility. Aim for a final DMSO concentration of ≤1%, and ideally ≤0.5%, in your assay.[7] This may require you to lower the concentration of your working stock.
-
Introduce a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar solutes.[10] They work by reducing the polarity of the aqueous medium.[11]
-
Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[12][13]
-
Protocol: Prepare your stock in DMSO as usual. Then, create an intermediate dilution series in your assay buffer containing a small percentage of a co-solvent (e.g., 5-10% ethanol) before making the final dilution.
-
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent shocking the compound out of solution.
-
Phase 2: Advanced Solubilization Techniques
Q3: I've tried adjusting the pH and using co-solvents, but I still see precipitation or get inconsistent results. What are the next-level strategies?
A3: It's time to consider more advanced formulation approaches, such as using cyclodextrins or surfactants.
These methods alter the micro-environment around the drug molecule, making it more compatible with the aqueous phase.
Option 1: Cyclodextrin Inclusion Complexes
-
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] Poorly soluble pyridinylpyrimidine compounds can be encapsulated within this hydrophobic core, forming an "inclusion complex."[15] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the compound.[16]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare a Cyclodextrin Solution: Dissolve a molar excess (typically 5-10 fold) of HP-β-CD or SBE-β-CD in your aqueous assay buffer.
-
Add the Compound: Add your pyridinylpyrimidine compound (as a solid or from a concentrated organic stock) to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved compound. The filtrate is your working solution.
-
Option 2: Surfactant-based Micellar Solubilization
-
The "Why": Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[5] These micelles have a hydrophobic core and a hydrophilic shell. Your lipophilic pyridinylpyrimidine compound can partition into the hydrophobic core, effectively being solubilized in the aqueous medium.[13]
-
Considerations: This method is more common for formulation development but can be adapted for in vitro assays. However, be cautious as surfactants can interfere with biological assays or be cytotoxic.[7]
-
General Guideline: Introduce the surfactant into the assay buffer at a concentration slightly above its CMC. The aim is to use the lowest possible concentration that achieves solubilization to minimize potential assay interference.[17]
Phase 3: Assay-Level Troubleshooting & Verification
Q4: I have a solution that looks clear to the naked eye, but I'm still worried about sub-visible precipitation affecting my results. How can I be sure my compound is truly dissolved?
A4: Visual inspection is not enough. You need to employ analytical techniques to confirm the absence of precipitates and aggregates.
-
The "Why": Even seemingly clear solutions can contain nano- or micro-precipitates that can scatter light, interfere with protein binding, and lead to erroneous data.[1]
-
Verification Workflow:
Caption: Workflow for verifying compound solubility. -
Protocol: Centrifugation and Supernatant Analysis
-
Prepare your final compound dilution in the assay buffer.
-
Centrifuge the solution at high speed (e.g., >14,000 x g) for 15-30 minutes.
-
Carefully collect the supernatant.
-
Measure the concentration of your compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Interpretation: If the measured concentration is significantly lower than the nominal (intended) concentration, your compound has precipitated.
-
Frequently Asked Questions (FAQs)
Q: Can I just sonicate my sample to get it to dissolve? A: Sonication can help break up solid aggregates and speed up the dissolution of kinetically slow-to-dissolve compounds.[7] It provides energy to overcome the crystal lattice energy. However, if a compound is thermodynamically insoluble at a given concentration, sonication will only create a temporary, unstable supersaturated solution or a fine suspension, which will likely precipitate over the course of your experiment. It is best used in conjunction with other methods like co-solvents or warming.
Q: My compound seems to dissolve initially but then crashes out during my long (e.g., 24-hour) cell-based assay. Why? A: This is likely due to either the compound's instability in the aqueous medium (hydrolysis, oxidation) or, more commonly, the slow kinetics of precipitation from a supersaturated state. The initial solubilization method (e.g., dilution from DMSO) may have created a thermodynamically unstable supersaturated solution. Over time, the compound slowly nucleates and precipitates. Consider using a stabilizing agent like a cyclodextrin or a non-ionic polymer to maintain solubility.[18][19]
Q: I need to use a high concentration of my pyridinylpyrimidine compound for a specific assay, but nothing seems to work. What are my options? A: If you have exhausted pH modification, co-solvents, and cyclodextrins, you may need to consider more advanced drug delivery technologies, even at the in vitro stage. These include:
-
Solid Dispersions: The drug is dispersed in a solid polymer matrix at a molecular level.[19] While typically used for oral formulations, a stock can be prepared from a solid dispersion and then dissolved in buffer.[20]
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[10][21] This creates a suspension of nanoparticles rather than a true solution.
Q: How do I choose between different solubilization strategies? A: The choice depends on the physicochemical properties of your compound and the constraints of your assay. The following table provides a general guide:
| Strategy | Best Suited For | Key Advantages | Potential Pitfalls |
| pH Adjustment | Ionizable compounds (weak bases/acids) | Simple, cost-effective, can provide significant solubility gains.[5] | pH must be compatible with assay; may alter compound activity. |
| Co-solvents | Non-polar, lipophilic compounds | Easy to implement; effective for many compounds.[10] | Can be toxic to cells at higher concentrations; risk of precipitation upon dilution. |
| Cyclodextrins | Lipophilic compounds that fit the cavity | High solubilization capacity; can improve stability.[14][22] | Molar excess required; can potentially interact with assay components. |
| Surfactants | Highly insoluble, "brick dust" compounds | Can solubilize very poorly soluble drugs.[12] | High potential for assay interference and cytotoxicity.[7] |
References
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PMC. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Available from: [Link]
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PubMed. (2001, October 18). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Available from: [Link]
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NCBI Bookshelf. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual. Available from: [Link]
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CLSI. (2019, June 3). Clinical Laboratory Testing Interference. Available from: [Link]
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ResearchGate. (2025, August 7). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay | Request PDF. Available from: [Link]
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Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints. Available from: [Link]
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(n.d.). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Available from: [Link]
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ResearchGate. (2020, July 13). Aqueous solubility of kinase inhibitors: III the effect of acidic counter ion on the dovitinib/γ-cyclodextrin complexation | Request PDF. Available from: [Link]
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World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
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PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
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ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
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(2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
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(n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Available from: [Link]
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(n.d.). Pharmaceutical Applications of Cyclodextrins. 1. Drug Solubilization and Stabilization. Available from: [Link]
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SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
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(2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
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Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]
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NIH. (2018, January 11). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Available from: [Link]
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ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Available from: [Link]
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PMC. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Available from: [Link]
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ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. Available from: [Link]
-
(n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Available from: [Link]
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Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]
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PMC - NIH. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
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(2015, March 13). SOLID DISPERSION: STRATEGY TO ENHANCE SOLUBILITY. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
-
(2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Available from: [Link]
-
PMC - NIH. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. Available from: [Link]
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ResearchGate. (2025, August 6). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. Available from: [Link]
-
ResearchGate. (2023, August 14). C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility. Available from: [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the selectivity of a potential therapeutic agent. A lack of specificity, leading to off-target interactions, can result in unforeseen toxicity and a narrow therapeutic window, ultimately leading to costly late-stage failures. This guide provides an in-depth, comparative analysis of cross-reactivity profiling, using the novel small molecule, (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine, as a central case study. While extensive public data on this specific molecule is not yet available, its structural motifs, featuring pyridine and pyrimidine rings, are common in kinase inhibitors, making it an excellent candidate for a comprehensive kinase-centric cross-reactivity assessment.
This document is designed to be a practical resource, moving beyond a simple listing of protocols to explain the causal reasoning behind experimental choices. We will explore various methodologies, from broad screening panels to targeted cellular assays, and provide detailed, field-proven protocols. Every experimental design described herein incorporates self-validating systems to ensure the trustworthiness and reproducibility of the generated data.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
In the early stages of drug discovery, the primary focus is often on optimizing the on-target potency of a lead compound. However, neglecting a thorough evaluation of off-target interactions can have severe consequences. Undesirable off-target binding is a major contributor to adverse drug reactions observed in clinical trials.[1][2] Therefore, early identification of potential liabilities allows for the strategic modification of the chemical scaffold to enhance selectivity or, if necessary, the early termination of unpromising candidates, thereby saving significant time and resources.[3][4]
Cross-reactivity studies are not merely a regulatory checkbox; they provide invaluable insights into a compound's mechanism of action and potential for polypharmacology, where a single drug interacts with multiple targets, which can sometimes be therapeutically beneficial.[5] A comprehensive understanding of a compound's interaction landscape is a cornerstone of modern, safety-conscious drug development.
A Multi-Pronged Approach to De-risking: Profiling Strategies
A robust cross-reactivity assessment employs a combination of in silico, in vitro, and cell-based methods to build a comprehensive selectivity profile.
-
In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of the compound and its similarity to ligands with known target profiles.[2][5] These predictive models are valuable for hypothesis generation and prioritizing experimental screening efforts.
-
Biochemical Assays: High-throughput screening of a compound against a broad panel of purified proteins, such as kinases, GPCRs, or ion channels, provides direct evidence of binding or inhibitory activity.[6][7][8] Kinase profiling, in particular, is crucial for compounds containing scaffolds known to target the ATP-binding site.[9]
-
Cell-Based Assays: These assays assess the effect of a compound in a more physiologically relevant context, providing insights into its functional consequences within a living cell.[10]
-
Tissue Cross-Reactivity (TCR) Studies: Primarily used for biologics but also informative for small molecules, TCR studies use immunohistochemistry to identify on- and off-target binding in a wide range of human and animal tissues.[3][11][12][13][14] This is a critical step for predicting potential organ-specific toxicities.
For a molecule like (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine, a logical first step in experimental profiling would be a comprehensive kinase panel screen due to its structural features.
In-Depth Focus: Kinase Selectivity Profiling
The human kinome consists of over 500 kinases that play a central role in cellular signaling.[15][16] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[17] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge for developing selective inhibitors.[6]
Rationale for Kinase Panel Screening
The pyridine and pyrimidine moieties in the structure of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine are common pharmacophores found in numerous approved and investigational kinase inhibitors. These heterocyclic systems often form key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. Therefore, there is a high probability that this compound will interact with multiple kinases, and a broad kinome screen is essential to understand its selectivity profile.
Experimental Design and Workflow
A typical kinase profiling experiment involves testing the compound at a fixed concentration (for initial screening) or across a range of concentrations (for determining potency) against a large panel of purified kinases.
Diagram: Experimental Workflow for Kinase Selectivity Profiling
Caption: A generalized workflow for conducting a kinase selectivity profiling experiment.
Step-by-Step Protocol: Radiometric Kinase Activity Assay
The radiometric assay is considered the gold standard for kinase profiling as it directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9]
1. Reagent Preparation:
- Compound Dilution: Prepare a serial dilution of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine in 100% DMSO. A typical starting concentration for a 10-point dose-response curve would be 100 µM.
- Kinase Buffer: Prepare a suitable kinase reaction buffer. The composition will vary depending on the specific kinase but generally contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent (e.g., DTT), and a source of protein to prevent non-specific binding (e.g., BSA).
- ATP Solution: Prepare a stock solution of [γ-³³P]ATP. The final concentration of ATP in the assay should be at or near the Michaelis-Menten constant (Km) for each kinase to ensure a sensitive measurement of inhibition.
- Kinase and Substrate Solutions: Dilute each kinase and its corresponding substrate to their final assay concentrations in the kinase buffer.
2. Assay Execution:
- Add a small volume of the diluted compound to the wells of a 96- or 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent, broad-spectrum inhibitor (e.g., staurosporine) as a positive control.
- Initiate the kinase reaction by adding the kinase, substrate, and [γ-³³P]ATP mixture to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes). The incubation time should be within the linear range of the reaction.
- Terminate the reaction by adding a stop solution, typically a strong acid like phosphoric acid.
3. Signal Detection:
- Spot a portion of the reaction mixture from each well onto a filtermat.
- Wash the filtermat extensively to remove unincorporated [γ-³³P]ATP.
- Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation and Interpretation
The results of a kinase screen are typically presented in a tabular format and visualized as a "kinome tree" to provide an intuitive overview of selectivity.
Table 1: Hypothetical Biochemical Kinase Selectivity Profile of (2-(Pyridin-3-YL)pyrimidin-5-YL)methanamine
| Kinase Target | Kinase Family | % Inhibition @ 1 µM | IC50 (nM) | Comments |
| CDK2 | CMGC | 98% | 15 | Potential Primary Target |
| CDK9 | CMGC | 92% | 45 | Off-target activity within the same family |
| GSK3B | CMGC | 85% | 120 | Significant off-target activity |
| EGFR | TK | 15% | >10,000 | Low activity against a tyrosine kinase |
| SRC | TK | 8% | >10,000 | Low activity against a tyrosine kinase |
| ROCK1 | AGC | 45% | 850 | Moderate off-target activity |
| PKA | AGC | 10% | >10,000 | Low activity against a serine/threonine kinase |
| ABL1 | TK | 5% | >10,000 | Low activity against a non-receptor tyrosine kinase |
Diagram: Hypothetical Kinome Tree Visualization
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
